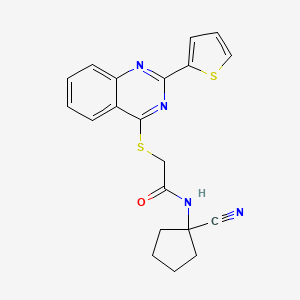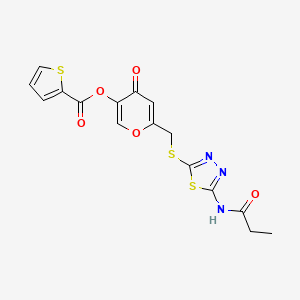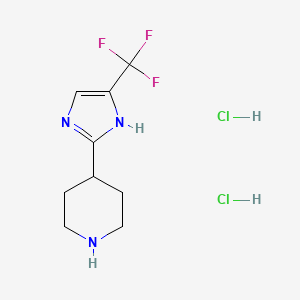
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a piperidine ring
作用机制
Target of Action
It’s known to be used as a reactant for c,n-cross coupling reactions
Mode of Action
It’s known to participate in C,N-cross coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions involve the formation of a new carbon-carbon bond between two different organic compounds, which could potentially alter the function of the target molecules.
Biochemical Pathways
Its involvement in c,n-cross coupling reactions suggests it may influence various biochemical pathways depending on the specific reactants and conditions of the reaction .
Result of Action
As a reactant in C,N-cross coupling reactions, it could potentially lead to the synthesis of various biologically active compounds . The specific effects would depend on the nature of these compounds and their interactions with biological targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride. For instance, its reactivity in C,N-cross coupling reactions could be affected by the presence of catalysts, the concentration of reactants, and reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a trifluoromethyl-substituted imidazole with a piperidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium methoxide and a catalyst like palladium on carbon (Pd/C) in the presence of ammonium formate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or piperidine rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)piperidine: This compound shares the trifluoromethyl group and piperidine ring but lacks the imidazole moiety.
Trifluoromethyl-substituted imidazoles: These compounds contain the trifluoromethyl group attached to an imidazole ring but do not have the piperidine component.
Uniqueness
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the combination of the trifluoromethyl group, imidazole ring, and piperidine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6;;/h5-6,13H,1-4H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOUZSXJWYMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137815-53-1 |
Source


|
| Record name | 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)
![ethyl 2-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2765107.png)
![1-[5-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONYL)PIPERAZINE](/img/structure/B2765108.png)
![N-[(oxolan-2-yl)methyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765109.png)
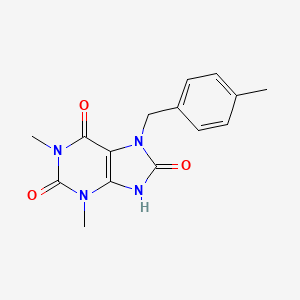
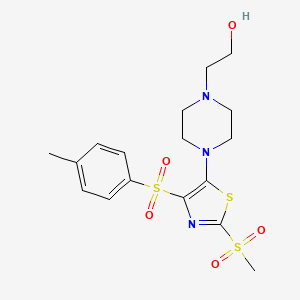
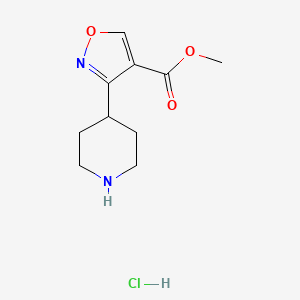
![2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yltert-butylcarbonate](/img/structure/B2765117.png)
![5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2765119.png)
![3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)
